molecular formula C8H11ClN4O2 B6635791 N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine

N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine

Cat. No. B6635791
M. Wt: 230.65 g/mol
InChI Key: VSPPUAKYDRLPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine, commonly known as CNP, is a chemical compound that has been widely used in scientific research. CNP is a potent inhibitor of cGMP-dependent protein kinase type I (cGKI), which plays a critical role in regulating smooth muscle relaxation and platelet aggregation.

Mechanism of Action

CNP is a potent inhibitor of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine, which is a serine/threonine protein kinase that is activated by cGMP. N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine plays a critical role in regulating smooth muscle relaxation and platelet aggregation by phosphorylating various downstream targets. CNP inhibits N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by binding to the catalytic domain of the enzyme and preventing its activation by cGMP.
Biochemical and Physiological Effects:
The inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP has several biochemical and physiological effects. In smooth muscle cells, the inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP leads to the relaxation of the muscle and vasodilation. In platelets, the inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP leads to the inhibition of platelet aggregation. In pancreatic beta cells, the inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP leads to the inhibition of insulin secretion.

Advantages and Limitations for Lab Experiments

CNP has several advantages as a tool for scientific research. It is a potent and selective inhibitor of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine, which allows for the investigation of the specific role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in various physiological and pathological processes. CNP is also stable and easy to handle, which makes it suitable for use in various experimental settings. However, CNP has some limitations as well. It is a synthetic compound that may not accurately reflect the physiological conditions in vivo. Additionally, CNP may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of CNP in scientific research. One area of interest is the investigation of the role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in various diseases, such as hypertension, heart failure, and diabetes. Another area of interest is the development of more potent and selective N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine inhibitors that could be used in therapeutic settings. Finally, the development of new experimental techniques, such as optogenetics, could allow for the precise manipulation of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine activity in vivo.

Synthesis Methods

The synthesis of CNP involves the reaction of 3-chloro-5-nitropyridine-2-amine with N-methylethane-1,2-diamine in the presence of a base. The reaction yields CNP as a yellow solid with a melting point of 222-224°C. The purity of the synthesized CNP can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

CNP has been widely used in scientific research as a tool to investigate the role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in various physiological and pathological processes. For example, CNP has been used to study the role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in smooth muscle relaxation, platelet aggregation, and insulin secretion. CNP has also been used to investigate the effects of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine activation on cardiac function and blood pressure regulation.

properties

IUPAC Name

N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4O2/c1-10-2-3-11-8-7(9)4-6(5-12-8)13(14)15/h4-5,10H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPPUAKYDRLPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine

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